molecular formula C20H22FN3O3S2 B2746878 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1421530-54-2

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2746878
CAS No.: 1421530-54-2
M. Wt: 435.53
InChI Key: FSMHIXZMTYCUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a pyrazole core substituted with a cyclopentyl group at the N1 position and a thiophen-2-yl moiety at the C5 position. The benzenesulfonamide component includes a fluorine atom at the C5 position and a methoxy group at C2, enhancing its electronic and steric properties.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-27-18-9-8-14(21)11-20(18)29(25,26)22-13-15-12-17(19-7-4-10-28-19)24(23-15)16-5-2-3-6-16/h4,7-12,16,22H,2-3,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHIXZMTYCUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with significant biological activity, particularly in the context of pharmacology. This compound has been studied for its potential therapeutic applications, especially as a modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various neurological disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O2S2, with a molecular weight of approximately 419.53 g/mol. Its structure includes:

  • Pyrazole ring
  • Cyclopentyl group
  • Thiophene moiety
  • Fluorophenyl and methoxy groups

These structural components contribute to its unique biological properties and interactions within various biochemical pathways .

PropertyValue
Molecular FormulaC20H22FN3O2S2
Molecular Weight419.53 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound acts primarily as a positive allosteric modulator of mGluR5. This receptor is implicated in several neurological conditions, including schizophrenia and anxiety disorders. The compound enhances the receptor's response to glutamate, leading to improved synaptic transmission and potential therapeutic effects .

Potency and Efficacy

Experimental studies have demonstrated that this compound exhibits an EC50 value of approximately 77 nM for mGluR5-mediated responses, indicating significant potency in modulating receptor activity. The compound's ability to selectively influence mGluR5 makes it a promising candidate for further research in neuropharmacology.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

  • Anticancer Activity : Derivatives of pyrazole have shown promising anticancer activity against various leukemia cell lines, with GI₅₀ values indicating effective inhibition at low concentrations .
  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and other inflammatory pathways .
  • Neuroprotective Effects : Research indicates that modulation of mGluR5 can lead to neuroprotective outcomes in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObservations
mGluR5 ModulationEC50 ~ 77 nM
AnticancerEffective against leukemia cell lines
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectivePotential benefits in neurodegenerative models

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Used for structural characterization.
  • High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment.

The synthesis requires careful control of reaction conditions to ensure high yields and product purity.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies suggest that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide may exhibit significant anti-inflammatory activity. Research indicates that such compounds can interact with specific molecular targets involved in inflammation pathways, potentially modulating the activity of enzymes or receptors associated with inflammatory responses .

Case Study:
A related compound was evaluated for its ability to inhibit pro-inflammatory mediators in vitro, demonstrating promise as a treatment for conditions such as arthritis.

CompoundTargetActivity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)5-lipoxygenaseInhibitor
N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-ureaCOX enzymesInhibitor

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study conducted by the National Cancer Institute evaluated a structurally related compound against various human tumor cell lines, revealing significant anticancer activity with mean GI50/TGI values indicating effective growth inhibition .

CompoundCancer Cell LineGI50 (μM)
Novel Pyrazole DerivativeMCF7 (Breast Cancer)15.72
Thiophene-based CompoundA549 (Lung Cancer)12.53

Antimicrobial Applications

Research into the antimicrobial properties of sulfonamide derivatives has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of thiophene and pyrazole rings enhances the biological activity of these compounds.

Case Study:
A series of new thiopyrimidine–benzenesulfonamide compounds were synthesized and tested against multidrug-resistant pathogens such as E. coli and K. pneumoniae, showing promising results in overcoming antibiotic resistance .

PathogenCompound TestedResult
E. coli ATCC 25922Thiopyrimidine DerivativeEffective
K. pneumoniaeNovel SulfonamideEffective

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Target Compound vs. Pyraclostrobin (PS179)
  • Pyraclostrobin (PS179): Contains a pyrazole ring substituted with a 4-chlorophenyl group and a methyloxycarbamate ester. It lacks the cyclopentyl and thiophen-2-yl substituents present in the target compound .
  • The thiophen-2-yl moiety introduces sulfur-based π-π interactions, absent in Pyraclostrobin’s chlorinated aromatic system.
Target Compound vs. N-(Thiazol-2-yl)benzenesulfonamides ()
  • Synthesized analogs (e.g., 5a–5e) in feature thiazole rings instead of pyrazole cores. For example, 5a includes a 4-isopropylbenzenesulfonamide linked to a phenylthiazole group .
  • Key Differences: Thiazole vs. pyrazole: Thiazole’s sulfur atom may confer distinct electronic properties, affecting solubility and target affinity. The target’s fluorine atom in the benzenesulfonamide could enhance metabolic stability relative to non-fluorinated analogs like 5a.

Substituent-Driven Pharmacological Implications

Compound Name Core Structure Key Substituents Hypothesized Activity Reference
Target Compound Pyrazole Cyclopentyl, thiophen-2-yl, 5-F, 2-OCH3 Kinase inhibition (speculative)
Pyraclostrobin (PS179) Pyrazole 4-Cl-phenyl, methyloxycarbamate Antifungal (agricultural use)
4-Isopropyl-N-(phenylthiazol-2-yl)benzenesulfonamide (5a) Thiazole 4-isopropylphenyl, methylsulfonylphenyl SphK1 kinase inhibition
  • Fluorine Impact: The 5-fluoro substituent in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Cyclopentyl vs.

Q & A

Basic: What are the standard synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of pyrazole and thiophene intermediates. For example:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions.

Thiophene Integration : Suzuki coupling or nucleophilic substitution to attach the thiophene moiety.

Sulfonamide Linkage : Reaction of the pyrazole-thiophene intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).
Critical Parameters :

  • Temperature (e.g., 0–60°C for sulfonylation).
  • Solvent polarity (aprotic solvents enhance reaction efficiency).
  • Catalyst use (e.g., palladium catalysts for coupling reactions).
    Reference :

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
Key techniques include:

NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if single crystals are obtainable).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.